molecular formula C6H8BrClN2 B2459108 5-Bromo-4-methylpyridin-3-amine hydrochloride CAS No. 2126160-99-2

5-Bromo-4-methylpyridin-3-amine hydrochloride

Cat. No.: B2459108
CAS No.: 2126160-99-2
M. Wt: 223.5
InChI Key: ASLBBBYTKLYGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylpyridin-3-amine hydrochloride typically involves the bromination of 4-methylpyridine followed by amination. One common method starts with 4-methylpyridine, which undergoes bromination using bromine in the presence of a catalyst to yield 5-bromo-4-methylpyridine. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the 3-position, forming 5-Bromo-4-methylpyridin-3-amine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-methylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpyridin-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-6-chloro-4-methylpyridin-3-amine
  • 4-Methylpyridin-3-amine

Uniqueness

5-Bromo-4-methylpyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-4-methylpyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c1-4-5(7)2-9-3-6(4)8;/h2-3H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLBBBYTKLYGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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